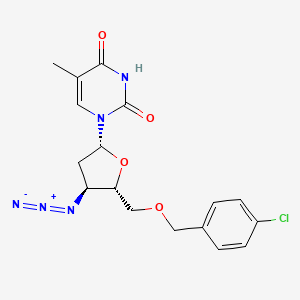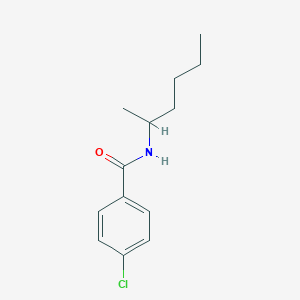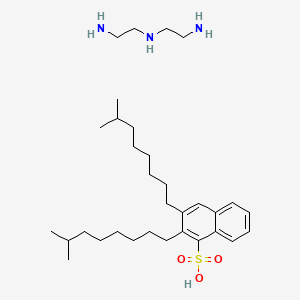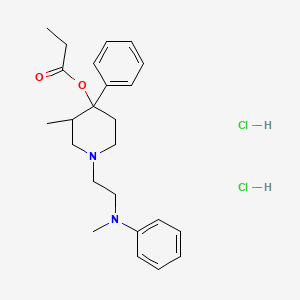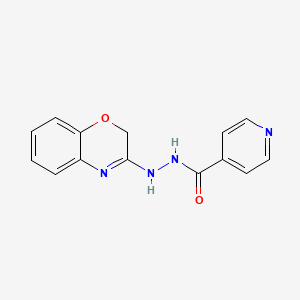
4-Pyridinecarboxylic acid, 2-(2H-1,4-benzoxazin-3-yl)hydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Pyridinecarboxylic acid, 2-(2H-1,4-benzoxazin-3-yl)hydrazide is a chemical compound with the molecular formula C14H12N4O2 and a molecular weight of 268.27 g/mol This compound is known for its unique structure, which combines a pyridine ring with a benzoxazine moiety, connected through a hydrazide linkage
Vorbereitungsmethoden
The synthesis of 4-Pyridinecarboxylic acid, 2-(2H-1,4-benzoxazin-3-yl)hydrazide typically involves the reaction of 4-pyridinecarboxylic acid hydrazide with 2H-1,4-benzoxazin-3-one under specific reaction conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the reaction. The mixture is heated under reflux for several hours, followed by cooling and filtration to obtain the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
4-Pyridinecarboxylic acid, 2-(2H-1,4-benzoxazin-3-yl)hydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups within the molecule are replaced by other atoms or groups. Common reagents for substitution reactions include halogens, alkylating agents, and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
4-Pyridinecarboxylic acid, 2-(2H-1,4-benzoxazin-3-yl)hydrazide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Wirkmechanismus
The mechanism of action of 4-Pyridinecarboxylic acid, 2-(2H-1,4-benzoxazin-3-yl)hydrazide involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, the compound may interact with cellular pathways involved in oxidative stress, inflammation, and apoptosis .
Vergleich Mit ähnlichen Verbindungen
4-Pyridinecarboxylic acid, 2-(2H-1,4-benzoxazin-3-yl)hydrazide can be compared with other similar compounds, such as:
4-Pyridinecarboxylic acid, 2-(2H-1,4-benzothiazin-3-yl)hydrazide: This compound has a similar structure but contains a benzothiazine moiety instead of a benzoxazine moiety.
4-Pyridinecarboxylic acid hydrazide: This simpler compound lacks the benzoxazine moiety and is commonly used as a precursor in the synthesis of more complex molecules.
The uniqueness of this compound lies in its combination of a pyridine ring and a benzoxazine moiety, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
14598-42-6 |
|---|---|
Molekularformel |
C14H12N4O2 |
Molekulargewicht |
268.27 g/mol |
IUPAC-Name |
N'-(2H-1,4-benzoxazin-3-yl)pyridine-4-carbohydrazide |
InChI |
InChI=1S/C14H12N4O2/c19-14(10-5-7-15-8-6-10)18-17-13-9-20-12-4-2-1-3-11(12)16-13/h1-8H,9H2,(H,16,17)(H,18,19) |
InChI-Schlüssel |
AWXVWECWSWATNR-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(=NC2=CC=CC=C2O1)NNC(=O)C3=CC=NC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


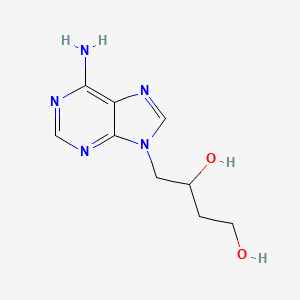
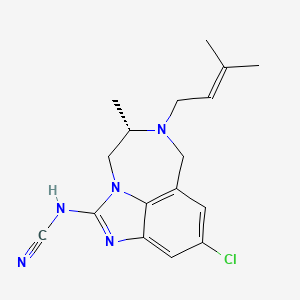
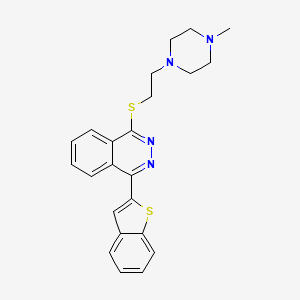

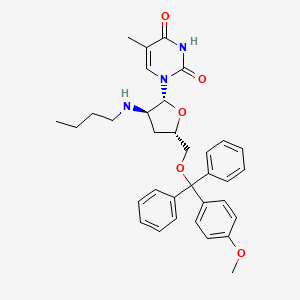
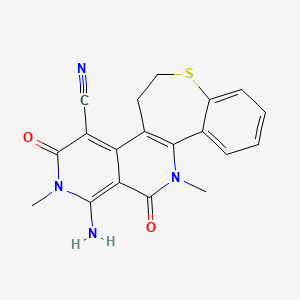
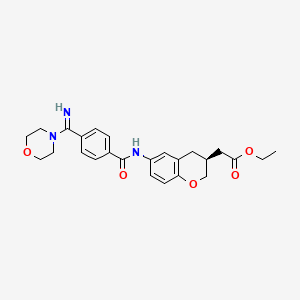
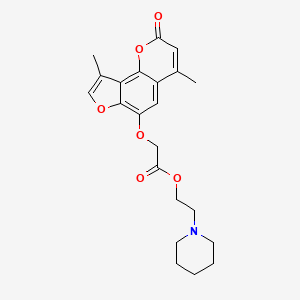

![3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-ol](/img/structure/B12789110.png)
